Phenyl hexadecane-1-sulfonate
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Overview
Description
Phenyl hexadecane-1-sulfonate is an organic compound that belongs to the class of sulfonates. It consists of a phenyl group attached to a hexadecane chain, which is further connected to a sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl hexadecane-1-sulfonate can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with hexadecane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The sulfonation of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide, yields the desired sulfonate product.
Chemical Reactions Analysis
Types of Reactions
Phenyl hexadecane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl hexadecane derivatives.
Scientific Research Applications
Phenyl hexadecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants for various industrial processes.
Mechanism of Action
The mechanism of action of phenyl hexadecane-1-sulfonate primarily involves its surfactant properties. The compound reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and the formation of micellar structures.
Comparison with Similar Compounds
Phenyl hexadecane-1-sulfonate can be compared with other sulfonate compounds such as:
Phenyl dodecane-1-sulfonate: Similar structure but with a shorter alkyl chain, leading to different surfactant properties.
Phenyl octane-1-sulfonate: Even shorter alkyl chain, resulting in higher solubility in water but lower micelle formation ability.
Phenyl benzene-1-sulfonate: Contains a benzene ring instead of a long alkyl chain, leading to different chemical reactivity and applications.
This compound is unique due to its long alkyl chain, which provides excellent surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
94245-73-5 |
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Molecular Formula |
C22H38O3S |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
phenyl hexadecane-1-sulfonate |
InChI |
InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(23,24)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |
InChI Key |
RCJVSMAAVLMAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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